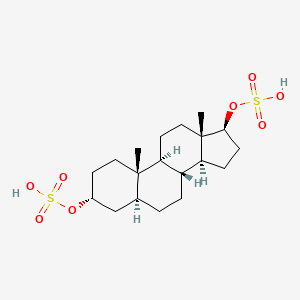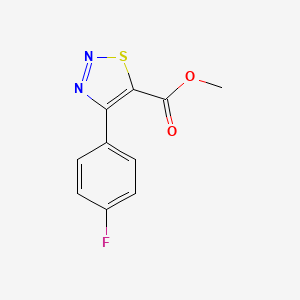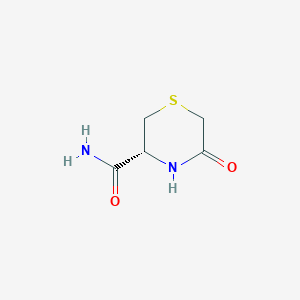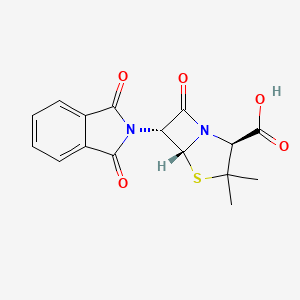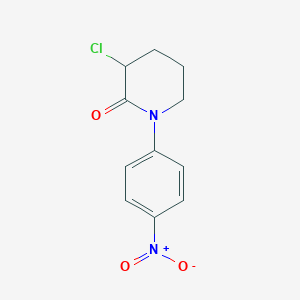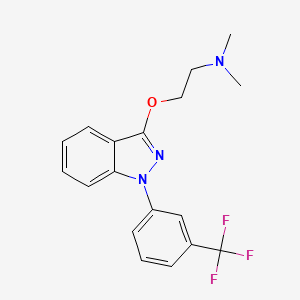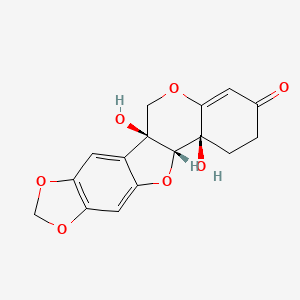
Pterocarpadiol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pterocarpadiol C can be isolated from natural sources such as the twigs and leaves of Derris robusta using ethanol extraction . The isolation process involves extensive spectroscopic analysis to elucidate the structure of the compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its extraction from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions
Pterocarpadiol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reaction .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions may produce various reduced forms of the compound .
Scientific Research Applications
Pterocarpadiol C has several scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:
Medicine: this compound has potential therapeutic applications due to its biological activities.
Industry: The pesticidal properties of this compound make it a candidate for developing natural pesticides.
Mechanism of Action
The mechanism of action of Pterocarpadiol C involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antibacterial activity is linked to its ability to disrupt bacterial cell membranes and inhibit bacterial growth . The exact molecular targets and pathways involved in these activities are still under investigation.
Comparison with Similar Compounds
. These compounds share a similar chemical structure but differ in their specific functional groups and biological activities. For example, Pterocarpadiol A and Pterocarpadiol B also exhibit antioxidant and antibacterial activities, but their potency and specific mechanisms of action may vary . The uniqueness of Pterocarpadiol C lies in its specific hydroxylation pattern, which contributes to its distinct biological properties .
Properties
Molecular Formula |
C16H14O7 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
(1S,12R,13S)-1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one |
InChI |
InChI=1S/C16H14O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h3-5,14,18-19H,1-2,6-7H2/t14-,15+,16+/m0/s1 |
InChI Key |
UQXCWJTUYMGOHA-ARFHVFGLSA-N |
Isomeric SMILES |
C1C[C@@]2([C@H]3[C@@](COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O |
Canonical SMILES |
C1CC2(C3C(COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-, methyl ester](/img/structure/B15291900.png)
![3-[2-[[2-(3-Hydroxyazetidin-1-yl)-6-(oxolan-3-yl)pyrimidin-4-yl]amino]ethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B15291901.png)
